Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with a unique structure that combines elements of benzimidazole and carbamodithioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with carbamodithioic acid esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Comparison
Compared to similar compounds, carbamodithioic acid, diethyl-, (1-((benzoylamino)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to its benzimidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other carbamodithioic acid derivatives may not be as effective.
Properties
CAS No. |
88797-49-3 |
---|---|
Molecular Formula |
C21H24N4OS2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[1-(benzamidomethyl)benzimidazol-2-yl]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C21H24N4OS2/c1-3-24(4-2)21(27)28-14-19-23-17-12-8-9-13-18(17)25(19)15-22-20(26)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,22,26) |
InChI Key |
NCPMCSZWXVTXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=NC2=CC=CC=C2N1CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.